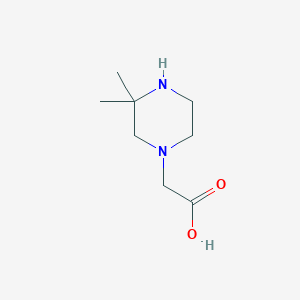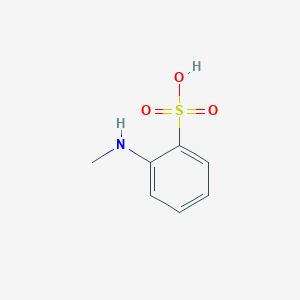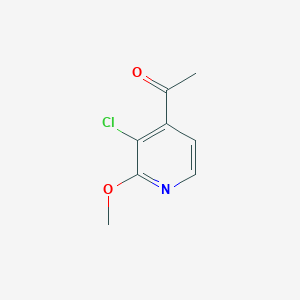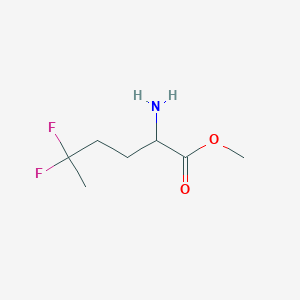![molecular formula C11H11F2N3O3 B13498203 1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of a diazinane ring and a difluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach is the reaction of difluoromethoxylated ketones with appropriate amines under controlled conditions . The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target proteins and enzymes . The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group and are used as building blocks for various chemical syntheses.
Trifluoromethylated Compounds: These compounds contain a trifluoromethyl group and are widely used in pharmaceuticals due to their enhanced biological activity.
Uniqueness: 1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of both the diazinane ring and the difluoromethoxy group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11F2N3O3 |
|---|---|
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
1-[5-amino-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11F2N3O3/c12-10(13)19-8-2-1-6(14)5-7(8)16-4-3-9(17)15-11(16)18/h1-2,5,10H,3-4,14H2,(H,15,17,18) |
Clé InChI |
ACPQKBISCCERIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)



![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)


![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)

![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)

